![molecular formula C5H9N3O B570383 (2-Amino-1-methyl-1H-imidazol-5-YL)methanol CAS No. 885281-27-6](/img/structure/B570383.png)
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol
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Overview
Description
Synthesis Analysis
Imidazoles, which include “(2-Amino-1-methyl-1H-imidazol-5-YL)methanol”, are key components to functional molecules used in a variety of applications . Recent advances in the synthesis of imidazoles have focused on the bonds constructed during the formation of the imidazole . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Scientific Research Applications
Antimicrobial Applications
Imidazole derivatives, including compounds similar to (2-Amino-1-methyl-1H-imidazol-5-YL)methanol, have been synthesized and evaluated for their antimicrobial potential against various bacteria such as Staphylococcus aureus and Escherichia coli. These compounds are often compared to reference drugs like ciprofloxacin for their effectiveness .
Synthesis of Substituted Imidazoles
Recent advances in the synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules used in everyday applications. The regiocontrolled synthesis of these compounds is crucial for their functionality in various fields .
Antifungal Applications
Imidazole derivatives are also tested for their antifungal properties against organisms like Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger. These tests are essential for developing new antifungal agents .
Chemical Synthesis
The chemical synthesis of imidazole derivatives, including methods like treatment of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, is a significant area of research. These synthetic routes are vital for producing various imidazole-based compounds for further applications .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
properties
IUPAC Name |
(2-amino-3-methylimidazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWIUDGCNMEEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696445 |
Source
|
Record name | (2-Amino-1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885281-27-6 |
Source
|
Record name | (2-Amino-1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-3-methyl-3H-imidazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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